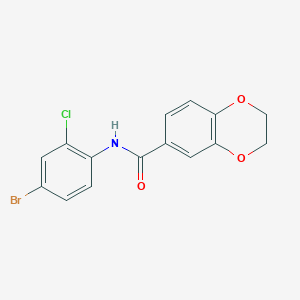
1-cyclohexyl-4-(2-thienylacetyl)piperazine
Descripción general
Descripción
1-cyclohexyl-4-(2-thienylacetyl)piperazine, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
1-cyclohexyl-4-(2-thienylacetyl)piperazine exerts its effects by binding to the mu opioid receptor and blocking the binding of endogenous opioids such as enkephalins and endorphins. This results in a decrease in the release of neurotransmitters such as dopamine and serotonin, leading to a decrease in pain perception and an increase in analgesia.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(2-thienylacetyl)piperazine has been found to exhibit various biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to modulate the release of various neurotransmitters and hormones, including dopamine, serotonin, and corticotropin-releasing factor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-cyclohexyl-4-(2-thienylacetyl)piperazine in scientific research is its high selectivity for the mu opioid receptor, which allows for more precise investigation of the role of this receptor in various physiological processes. However, one of the limitations of using 1-cyclohexyl-4-(2-thienylacetyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the use of 1-cyclohexyl-4-(2-thienylacetyl)piperazine in scientific research. One area of interest is the development of more selective and potent 1-cyclohexyl-4-(2-thienylacetyl)piperazine analogs that can be used to further investigate the mu opioid receptor system. Another potential application is the use of 1-cyclohexyl-4-(2-thienylacetyl)piperazine in the development of novel opioid receptor-based therapies for pain management and addiction treatment. Additionally, 1-cyclohexyl-4-(2-thienylacetyl)piperazine may also have potential applications in studying other physiological systems that are modulated by opioid receptors, such as the immune system and the gastrointestinal tract.
In conclusion, 1-cyclohexyl-4-(2-thienylacetyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. Its high selectivity for the mu opioid receptor makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, its potential for off-target effects highlights the need for caution in its use and interpretation of experimental results. With further research, 1-cyclohexyl-4-(2-thienylacetyl)piperazine may have potential applications in the development of novel therapies for pain management and addiction treatment, as well as in the study of other physiological systems modulated by opioid receptors.
Aplicaciones Científicas De Investigación
1-cyclohexyl-4-(2-thienylacetyl)piperazine has been widely used in scientific research for its potential applications in studying the opioid receptor system. It has been found to selectively bind to the mu opioid receptor and has been used in various studies to investigate the role of this receptor in pain modulation and addiction.
Propiedades
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c19-16(13-15-7-4-12-20-15)18-10-8-17(9-11-18)14-5-2-1-3-6-14/h4,7,12,14H,1-3,5-6,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVQBAMDBHLPII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylpiperazin-1-yl)-2-thiophen-2-ylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4179557.png)

![2,6-difluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4179581.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4179589.png)


![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179615.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)


![1-{4-[4-(3,4,5-triethoxybenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4179651.png)


